![molecular formula C10H11BrN4 B1464920 [1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247219-54-0](/img/structure/B1464920.png)
[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The compound “[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a triazole ring attached to a bromo-methylphenyl group. The exact structure would depend on the specific locations of these groups .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-arylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom might make the compound relatively heavy and possibly reactive .
Scientific Research Applications
Antibacterial Agents
[1-(2-bromo-4-methylphenyl)triazol-4-yl]methanamine: has potential applications as an antibacterial agent. The 1,2,4-triazole core is known for its significant antibacterial activity, making it a valuable scaffold for developing new antimicrobial agents to combat drug-resistant bacteria .
Antifungal Medications
The triazole ring is a common feature in clinically used antifungal drugs like itraconazole and voriconazole. Derivatives of this compound could be synthesized to develop new antifungal medications that can serve as effective treatments for fungal infections .
Anticancer Research
Triazole derivatives have been explored for their anticancer properties. The compound could be used to synthesize novel derivatives that might act as inhibitors against specific cancer cell lines or targets within cancer cells .
Agricultural Chemicals
In agriculture, triazole compounds are used for their growth-regulating properties and as fungicides. The subject compound could be utilized to create new formulations that help protect crops from fungal diseases or regulate plant growth .
Material Science
The stability and reactivity of the triazole ring make it an interesting candidate for material science applications. It could be used in the synthesis of new materials with potential applications in various industries .
Pharmacological Studies
Given the broad pharmacological activities of triazole derivatives, including antiviral, anti-inflammatory, and antidepressant effects, this compound could be a precursor in the synthesis of new drugs with diverse therapeutic effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(2-bromo-4-methylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPTZZZQJYSCER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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